molecular formula C21H24N2O4 B6570315 3,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 946246-32-8

3,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B6570315
CAS No.: 946246-32-8
M. Wt: 368.4 g/mol
InChI Key: MHFHJQDJDMOAJT-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 3,5-dimethoxy-substituted benzene ring linked via an amide bond to a 1-propanoyl-substituted 1,2,3,4-tetrahydroquinoline moiety. The propanoyl group at position 1 of the tetrahydroquinoline scaffold distinguishes it from structurally related analogs. This substitution likely enhances lipophilicity and influences binding interactions, making it relevant for pharmacological studies targeting enzymes or receptors that recognize heterocyclic systems .

Properties

IUPAC Name

3,5-dimethoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-4-20(24)23-9-5-6-14-10-16(7-8-19(14)23)22-21(25)15-11-17(26-2)13-18(12-15)27-3/h7-8,10-13H,4-6,9H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFHJQDJDMOAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4)

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography would be used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different oxidation states.

  • Reduction: : Reduction reactions can be used to modify the functional groups within the molecule.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Reagents like thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology

In biological research, 3,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be utilized to study biological processes and interactions. Its potential bioactivity makes it a candidate for drug discovery and development.

Medicine

The compound may have medicinal properties, and its derivatives could be explored for therapeutic applications. Research into its pharmacokinetics and pharmacodynamics would be essential to determine its efficacy and safety.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties may offer advantages in various industrial applications.

Mechanism of Action

The mechanism by which 3,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share core structural motifs but differ in key substituents:

Compound Name Key Substituents Molecular Formula Molecular Weight
Target Compound 1-Propanoyl on tetrahydroquinoline; 3,5-dimethoxy benzamide C₂₃H₂₅N₃O₄ 419.47 g/mol*
3,5-Dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide 2-Oxo on tetrahydroquinoline; 3,5-dimethoxy benzamide C₁₉H₁₉N₃O₄ 353.37 g/mol
BF20921 : 3,4-Dimethoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]sulfonamide 3,4-Dimethoxy benzene sulfonamide; 1-isobutyl-2-oxo on tetrahydroquinoline C₂₁H₂₆N₂O₅S 418.51 g/mol
BF20922 : 3,5-Dimethoxy-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide 3,5-Dimethoxy benzamide; 6-methylsulfanyl benzothiazole C₁₇H₁₆N₂O₃S₂ 360.45 g/mol

*Calculated based on standard atomic weights.

Key Observations:

Substituent Impact on Lipophilicity: The 1-propanoyl group in the target compound increases molecular weight and lipophilicity compared to the 2-oxo derivative in . This may enhance membrane permeability but could reduce aqueous solubility.

Heterocyclic Core Variations: The tetrahydroquinoline scaffold (target compound and BF20921) is associated with conformational rigidity, which may favor selective receptor binding. In contrast, BF20922’s benzothiazole core offers a planar aromatic system, altering π-π stacking interactions .

However, the 3,4-dimethoxy substitution in BF20921 vs. 3,5-dimethoxy in others may influence steric and electronic complementarity with biological targets.

Biological Activity

3,5-Dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C_{19}H_{24}N_{2}O_{3}
  • Molecular Weight : 328.41 g/mol
  • IUPAC Name : this compound

The presence of methoxy groups and a tetrahydroquinoline moiety suggests potential interactions with various biological targets.

Anticonvulsant Activity

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit anticonvulsant properties. A study identified a series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides with significant anticonvulsant activity in animal models. The structure-activity relationship (SAR) studies indicated that modifications to the benzamide structure could enhance efficacy against seizures .

Neuroprotective Effects

In vitro studies have shown that compounds similar to this compound possess neuroprotective properties. These compounds are believed to inhibit oxidative stress and apoptosis in neuronal cells. The neuroprotective mechanism may involve modulation of neurotransmitter systems and reduction of inflammatory markers .

Antitumor Activity

Recent investigations into the antitumor potential of tetrahydroquinoline derivatives have yielded promising results. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as induction of apoptosis and cell cycle arrest. The specific activity of this compound in this context remains to be fully elucidated but warrants further exploration .

Case Studies

StudyFindings
PubMed Study on Anticonvulsants Identified high-affinity compounds with anticonvulsant activity related to tetrahydroisoquinoline derivatives .
Neuroprotection Research Demonstrated that similar compounds protect neuronal cells from oxidative damage .
Antitumor Activity Analysis Showed cytotoxic effects on cancer cell lines; further studies needed for specific actions of the compound .

The biological activity of this compound is likely mediated through multiple pathways:

  • Receptor Interaction : Potential binding to GABA receptors influencing neurotransmission.
  • Oxidative Stress Reduction : Modulation of reactive oxygen species (ROS), contributing to neuroprotection.
  • Apoptosis Induction : Activation of apoptotic pathways in cancer cells leading to cell death.

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